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Compound of Interest

Compound Name: 2'4'-Dihydroxyacetophenone

Cat. No.: B118725

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2',4'-
Dihydroxyacetophenone (also known as Resacetophenone), a key intermediate in the
synthesis of various pharmaceuticals and a subject of interest in medicinal chemistry. This
document presents its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic
data, along with the methodologies for their acquisition.

Chemical Structure

Systematic Name: 1-(2,4-dihydroxyphenyl)ethanone Molecular Formula: CsHsOs Molecular
Weight: 152.15 g/mol CAS Number: 89-84-9

Spectroscopic Data

The following sections detail the *H NMR, 13C NMR, and IR spectroscopic data for 2',4'-
Dihydroxyacetophenone. This data is crucial for the structural elucidation and quality control
of the compound.

H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The
chemical shifts (0) are reported in parts per million (ppm) relative to a standard reference.

Table 1: *H NMR Spectroscopic Data for 2',4'-Dihydroxyacetophenone
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Chemical Spectromet
Shift (8) Multiplicity Integration Assighment Solvent er
ppm Frequency
12.5 _

Singlet 1H 2'-OH DMSO-ds 400 MHz
(approx.)
10.2

Singlet 1H 4'-OH DMSO-ds 400 MHz
(approx.)
7.62 Doublet 1H H-6' DMSO-ds 400 MHz
6.33 Doublet 1H H-5' DMSO-ds 400 MHz
6.22 Singlet 1H H-3' DMSO-ds 400 MHz
2.54 Singlet 3H -COCHs DMSO-ds 400 MHz

Data sourced from publicly available spectral databases.[1]

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: 13C NMR Spectroscopic Data for 2',4'-Dihydroxyacetophenone

Chemical Shift (8) ppm Assignment Solvent

202.5 C=0 Acetone-ds
165.2 c-4 Acetone-ds
164.8 c-2 Acetone-ds
1335 C-6' Acetone-ds
114.5 Cc-1 Acetone-ds
108.4 C-5' Acetone-ds
103.5 C-3 Acetone-ds
26.4 -CHs Acetone-ds
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Data sourced from publicly available spectral databases.[2]

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2',4'-Dihydroxyacetophenone

Wavenumber (cm~12) Intensity Assignment

3200 - 3500 Broad O-H stretch (phenolic)
1640 - 1660 Strong C=0 stretch (ketone)

1580 - 1620 Medium C=C stretch (aromatic ring)
1200 - 1300 Strong C-O stretch (phenol)

Data represents typical ranges for the assigned functional groups and is consistent with
spectra obtained via KBr disc or ATR techniques.[1][3][4]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented above. Specific parameters may vary depending on the instrumentation used.

Objective: To obtain high-resolution *H and 13C NMR spectra of 2',4'-
Dihydroxyacetophenone.

Materials and Equipment:

2',4'-Dihydroxyacetophenone sample

Deuterated solvent (e.g., DMSO-ds or Acetone-de)

NMR tube (5 mm diameter)

NMR spectrometer (e.g., 400 MHZz)

Pipettes and vials
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Procedure:

o Sample Preparation: Weigh approximately 5-10 mg of the 2',4'-Dihydroxyacetophenone
sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a
small vial.

o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
¢ Instrument Setup: Insert the NMR tube into the spectrometer's probe.

e Shimming: Perform automatic or manual shimming to optimize the homogeneity of the
magnetic field.

e 1H NMR Acquisition:

[¢]

Set the spectral width, acquisition time, and number of scans.

[e]

Acquire the *H NMR spectrum.

o

Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o

Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:
o Switch the spectrometer to the 3C nucleus frequency.

o Set appropriate parameters for 13C NMR, which typically requires a larger number of scans
than *H NMR.

o Acquire and process the 13C NMR spectrum.
Objective: To obtain an infrared spectrum of solid 2',4'-Dihydroxyacetophenone.
Method 1: Attenuated Total Reflectance (ATR)

Materials and Equipment:
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o 2'4'-Dihydroxyacetophenone sample (solid)

e FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[3]

e Spatula

Procedure:

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small amount of the solid sample onto the ATR crystal.

o Apply Pressure: Use the pressure arm to ensure good contact between the sample and the
crystal.

o Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added
to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Cleaning: Thoroughly clean the ATR crystal after the measurement.

Method 2: KBr Disc

Materials and Equipment:

2',4'-Dihydroxyacetophenone sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Hydraulic press and pellet die

FTIR spectrometer

Procedure:
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o Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-
200 mg of dry KBr in an agate mortar.

» Pellet Formation: Transfer the finely ground powder to a pellet die and press it under high
pressure to form a transparent or translucent disc.

o Sample Holder: Place the KBr disc in the sample holder of the FTIR spectrometer.
» Spectral Acquisition: Acquire the IR spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2',4'-Dihydroxyacetophenone.

Sample Preparation Data Acquisition Data Analysis & Interpretation
Prepare Solid Sample Process FTIR Data
(ATR or KBr Pellet) FTIR Spectrometer (Background Correction)

I \
Compound Structural Elucidation &

(2',4'-Dihydroxyacetophenone) } Functional Group Analysis

Dissolve in NMR Spectrometer Process NMR Data
Deuterated Solvent P (FT, Phasing, Baseline)

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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